

Tt-232: A Comprehensive Technical Guide on its Peptide Structure and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tt-232**

Cat. No.: **B1682031**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tt-232 is a synthetic heptapeptide analogue of somatostatin with a unique cyclic structure. It has demonstrated significant potential as an anti-cancer agent due to its potent antiproliferative and pro-apoptotic activities across a range of tumor cell lines. Unlike native somatostatin, **Tt-232** exhibits high selectivity for somatostatin receptors 1 and 4 (SSTR1 and SSTR4) and its mechanism of action involves the inhibition of tyrosine kinases and the induction of a p53-independent apoptotic pathway. This technical guide provides an in-depth overview of the peptide structure of **Tt-232**, summarizes key quantitative data on its biological activity, details relevant experimental protocols, and visualizes its proposed signaling pathway.

Peptide Structure of Tt-232

Tt-232 is a cyclic heptapeptide with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH₂. A disulfide bridge between the two cysteine residues at positions 2 and 6 is crucial for its conformational structure and biological activity. The inclusion of D-amino acids (D-Phe and D-Trp) enhances its stability and resistance to enzymatic degradation.

Property	Value
Amino Acid Sequence	D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2
Cyclic Structure	Disulfide bridge between Cys2 and Cys6
Chemical Formula	C45H58N10O9S2
Average Molecular Weight	947.14 Da
Monoisotopic Molecular Weight	946.382965836 Da

Quantitative Data on Biological Activity

The anti-cancer efficacy of **Tt-232** has been quantified through various in vitro and in vivo studies.

In Vitro Antiproliferative Activity

Tt-232 exhibits potent antiproliferative effects on a wide array of human cancer cell lines.

Cell Line	Cancer Type	IC50 (µM)	Treatment Duration
Hepatoma Variants	Liver Cancer	40-50	Not Specified
Breast, Colon, Prostate Lines	Various	20-40	Not Specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In leukemia cell lines, **Tt-232** demonstrated significant inhibition of proliferation in a dose- and time-dependent manner[1].

Cell Line	Treatment (30 µg/ml)	Inhibition (24h)	Inhibition (48h)
P-388 (murine lymphoid)	Tt-232	46%	82%
HL-60 (human promyelocytic)	Tt-232	97%	100%
Cell Line	Treatment (60 µg/ml)	Inhibition (24h)	Inhibition (48h)
P-388 (murine lymphoid)	Tt-232	Not Specified	Not Specified
HL-60 (human promyelocytic)	Tt-232	Not Specified	100%

In Vitro Apoptosis Induction

Tt-232 is a potent inducer of apoptosis in various cancer cell lines.

Cell Line	Cancer Type	Tt-232 Conc.	Duration	Apoptosis %	Necrosis %
Hepatoma Variants	Liver Cancer	20 µg/ml	1 day	20-40%	9-12%
2 days	30-60%	3-17%			
3 days	40-70%	9-28%			
60 µg/ml	1 day	60-75%	Significantly Lower		

In human peripheral blood lymphocytes from healthy donors, 15 µg/ml of **Tt-232** increased the apoptotic cell fraction by 2.63-fold compared to untreated samples[2]. In chronic lymphoid leukaemia (CLL) patients, the same concentration led to a 21.78-fold increase in apoptotic cells[2].

In Vivo Antitumor Activity

In vivo studies in animal models have confirmed the significant antitumor efficacy of **Tt-232**.

Tumor Model	Administration Route	Dose	Treatment Schedule	Tumor Growth Inhibition	Survival Outcome
S-180 Sarcoma	i.p., s.c., i.v. injections	15 µg/kg	Twice daily for 2 weeks	50-70%	30-40% cure rate
S-180 Sarcoma	s.c. osmotic pump	Not Specified	14 days continuous	80-100%	60% long-term tumor-free survivors[3]
S-180 Sarcoma	i.v. osmotic pump	Not Specified	14 days continuous	80-100%	40% long-term tumor-free survivors[3]
P-388 and HL-60 Leukemia	Infusion	Not Specified	Not Specified	50-80%	20-40% long-term leukemia-free survivors[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

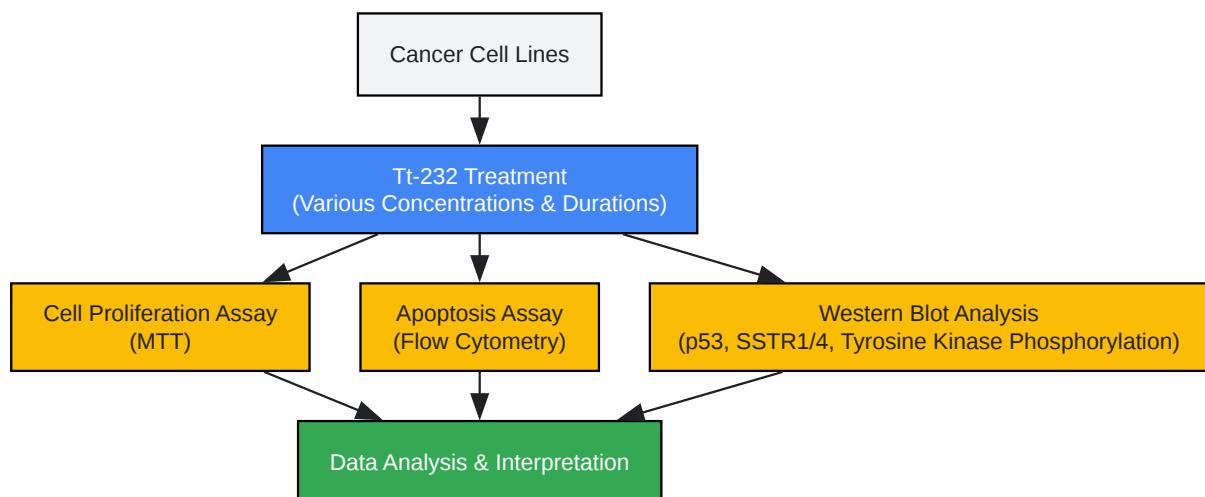
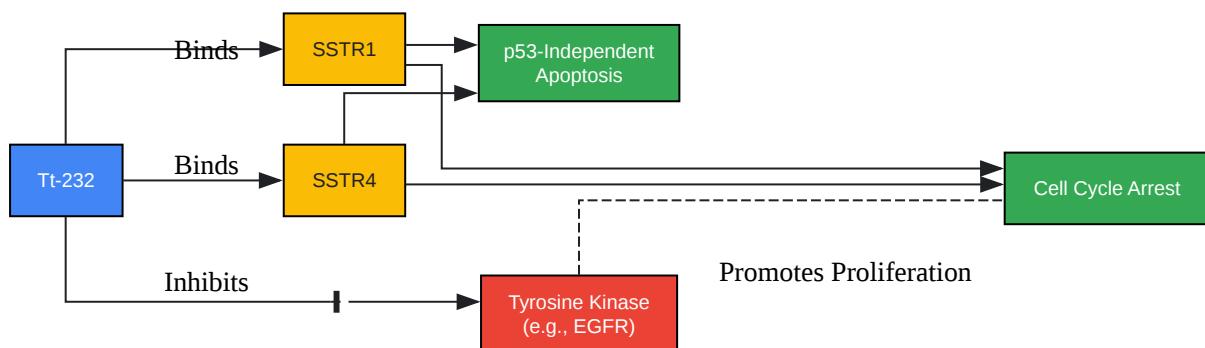
This protocol is adapted for determining the antiproliferative effect of **Tt-232** on adherent or suspension cancer cells.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Tt-232 Treatment:** Prepare serial dilutions of **Tt-232** in culture medium. Replace the existing medium with 100 µL of the **Tt-232** solutions or control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).

- MTT Addition: Add 10 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to untreated control cells.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following **Tt-232** treatment.



- Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of **Tt-232** for the specified duration.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
- Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, late apoptotic/necrotic cells are Annexin V-positive and PI-positive, and necrotic cells are Annexin V-negative and PI-positive.

Signaling Pathways and Mechanism of Action

Tt-232 exerts its anti-cancer effects through a multi-faceted signaling pathway that is initiated by its binding to somatostatin receptors SSTR1 and SSTR4. This interaction triggers a cascade

of intracellular events leading to cell cycle arrest and apoptosis. A key feature of **Tt-232**'s mechanism is its ability to induce apoptosis in a p53-independent manner, making it a potential therapeutic for tumors with mutated or deficient p53.

Proposed Signaling Pathway of Tt-232

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Growth inhibitory effect of the somatostatin structural derivative (TT-232) on leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The somatostatin analogue peptide TT-232 induces apoptosis and chromosome breakage in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of various administration routes on the antitumor efficacy of TT-232, a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tt-232: A Comprehensive Technical Guide on its Peptide Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682031#what-is-the-peptide-structure-of-tt-232>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com